
ethyl (Z)-3-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the reaction between ethyl alcohol and (Z)-3-pentenoic acid. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-pentenoate can be synthesized through several methods:
Esterification: The most common method involves the esterification of (Z)-3-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium methoxide. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale esterification processes. The reaction is carried out in continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts in fixed-bed reactors can enhance the reaction rate and reduce the need for catalyst separation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-3-pentenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to (Z)-3-pentanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: (Z)-3-pentenoic acid.
Reduction: (Z)-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-pentenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor. Additionally, it is used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl (Z)-3-pentenoate depends on the specific reaction it undergoes. For example:
Oxidation: The double bond and ester group are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids.
Reduction: The ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Substitution: The ester group undergoes nucleophilic attack, leading to the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-3-pentenoate can be compared with other similar compounds such as:
Ethyl (E)-3-pentenoate: The (E) isomer has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.
Ethyl (Z)-2-pentenoate: The position of the double bond is different, which can affect the compound’s reactivity and properties.
This compound is unique due to its specific configuration and the presence of both an ester group and a double bond, which contribute to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
ethyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI-Schlüssel |
UMLQAWUDAFCGGS-HYXAFXHYSA-N |
Isomerische SMILES |
CCOC(=O)C/C=C\C |
Kanonische SMILES |
CCOC(=O)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

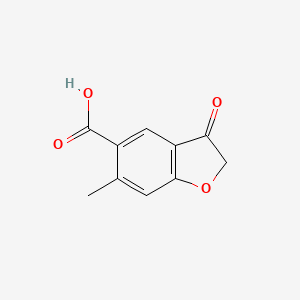
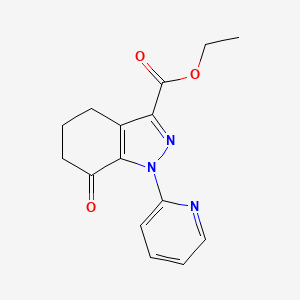
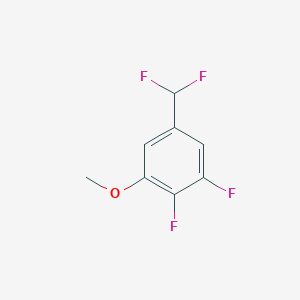


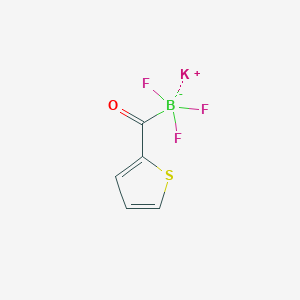
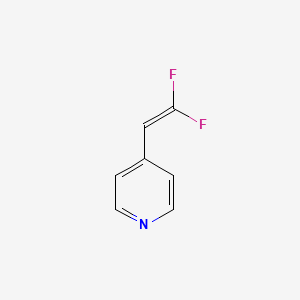
![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
